Isobenzan 10 microg/mL in Cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Its chemical formula is C₉H₄Cl₈O and it has a molar mass of 411.73 g/mol . Telodrin was produced between 1958 and 1965 and is classified as a persistent organic pollutant due to its long-lasting presence in the environment . It is known for its broad-spectrum insecticidal properties and was primarily used to control pests in various crops .
Preparation Methods
Telodrin can be synthesized through multiple routes. One method involves the Diels-Alder reaction between hexachlorocyclopentadiene and 2,5-dihydrofuran to produce the precursor 4,5,6,7,10,10-hexachloro-4,7-endomethylene-4,7,8,9-tetrahydrophthalane . This precursor is then subjected to photochlorination to yield Telodrin . Another method involves the dehydration of 1,4,5,6,7,7-hexachloro-2,3-bishydroxymethylbicyclo[2,2,1]hept-5-ene to form the same precursor, followed by photochlorination .
Chemical Reactions Analysis
Telodrin undergoes various chemical reactions, including:
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions are typically chlorinated derivatives of the original compound .
Scientific Research Applications
Telodrin has been used in various scientific research applications, including:
Mechanism of Action
Telodrin exerts its effects by acting as a GABA-gated chloride channel antagonist . This means it binds to the GABA receptors in the nervous system, preventing the normal inhibitory action of GABA. This leads to overstimulation of the nervous system, causing neurotoxic effects .
Comparison with Similar Compounds
Telodrin is similar to other organochloride insecticides such as Dieldrin and Aldrin. it is unique in its specific molecular structure and the particular pathways it affects in the nervous system . Other similar compounds include:
Dieldrin: Another organochloride insecticide with similar neurotoxic effects.
Aldrin: A precursor to Dieldrin, also used as an insecticide.
Telodrin’s uniqueness lies in its specific binding affinity to GABA receptors and its persistence in the environment, making it a significant compound for study in environmental science and toxicology .
Properties
Molecular Formula |
C9H4Cl8O |
---|---|
Molecular Weight |
411.7 g/mol |
IUPAC Name |
(1R,7S)-1,3,5,7,8,9,10,10-octachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C9H4Cl8O/c10-3-4(11)8(15)2-1(5(12)18-6(2)13)7(3,14)9(8,16)17/h1-2,5-6H/t1?,2?,5?,6?,7-,8+ |
InChI Key |
LRWHHSXTGZSMSN-ACFSOBKTSA-N |
Isomeric SMILES |
C12C(C(OC1Cl)Cl)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C12C(C(OC1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.